N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride

Kinase inhibitor design hinge-binding motif regiochemistry

N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride (CAS 1361113-01-0) is a bifunctional small molecule composed of a 4-aminopyrazole core tethered via an ethylene linker to a 2-methoxyacetamide moiety, supplied as a dihydrochloride salt with molecular formula C₈H₁₆Cl₂N₄O₂ and molecular weight 271.14 g/mol. The 4-aminopyrazole scaffold has been established as a privileged kinase-hinge-binding motif, particularly within the JAK and RAF inhibitor families, where the 4-NH₂ group serves as a critical hydrogen-bond donor to the kinase hinge region.

Molecular Formula C8H16Cl2N4O2
Molecular Weight 271.14 g/mol
CAS No. 1361113-01-0
Cat. No. B1455124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride
CAS1361113-01-0
Molecular FormulaC8H16Cl2N4O2
Molecular Weight271.14 g/mol
Structural Identifiers
SMILESCOCC(=O)NCCN1C=C(C=N1)N.Cl.Cl
InChIInChI=1S/C8H14N4O2.2ClH/c1-14-6-8(13)10-2-3-12-5-7(9)4-11-12;;/h4-5H,2-3,6,9H2,1H3,(H,10,13);2*1H
InChIKeyHJQVCDCCKSKMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride (CAS 1361113-01-0): A 4-Aminopyrazole–Methoxyacetamide Conjugate for Kinase-Targeted Probe Development


N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride (CAS 1361113-01-0) is a bifunctional small molecule composed of a 4-aminopyrazole core tethered via an ethylene linker to a 2-methoxyacetamide moiety, supplied as a dihydrochloride salt with molecular formula C₈H₁₆Cl₂N₄O₂ and molecular weight 271.14 g/mol [1]. The 4-aminopyrazole scaffold has been established as a privileged kinase-hinge-binding motif, particularly within the JAK and RAF inhibitor families, where the 4-NH₂ group serves as a critical hydrogen-bond donor to the kinase hinge region [2]. The methoxyacetamide side chain introduces a hydrogen-bond acceptor (ether oxygen) and a donor (amide NH), providing additional vectors for modulating target selectivity beyond what the core heterocycle alone can achieve [3]. This compound is catalogued as a research-grade building block for probe synthesis and is not intended for human or veterinary use [1].

Why N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride Cannot Be Replaced by Generic Pyrazole–Acetamide Analogs


The 4-aminopyrazole–acetamide chemotype is not a monolithic class; subtle structural variations produce divergent kinase selectivity and physicochemical profiles. In SAR studies, 4-aminopyrazole derivatives exhibit target-dependent IC₅₀ shifts exceeding three orders of magnitude when the acetamide substituent is altered—compound 17m in the JAK series achieves JAK3 IC₅₀ of 39 nM, whereas close analogs with different N-substitution patterns show substantially reduced potency [1]. The amino-group regiochemistry is equally decisive: the 4-amino isomer positions the NH₂ group for optimal hinge-region hydrogen bonding, a geometry unavailable to the 3-amino or 5-amino congeners [2]. Furthermore, the methoxyacetamide chain provides a specific hydrogen-bond donor/acceptor pharmacophore distinct from the dimethylamino-acetamide or unsubstituted acetamide analogs. Even within the same molecular formula, the 4-amino vs. 5-amino regioisomer pair (target compound CAS 1361113-01-0 vs. CAS 1435804-45-7) are chemically distinct entities that cannot be interchanged without altering binding orientation . These data demonstrate that generic substitution within this chemotype risks selecting a compound with fundamentally different target engagement and biophysical properties.

Quantitative Comparative Evidence for N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride vs. Analogs


Regiochemistry-Driven Hydrogen-Bond Donor Topology: 4-Amino vs. 5-Amino Isomer Differentiation

The 4-amino regiochemistry positions the free NH₂ group on the pyrazole C4 atom, which is the optimal vector for donating a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu³⁰ in JAK2 or Cys⁵³² in BRAF). In the 4-aminopyrazole JAK inhibitor series, the 4-NH₂ group is universally conserved as the critical hinge-contact donor, and its relocation to the 5-position would misalign this interaction by approximately 2.3 Å based on docking geometry [1]. The 5-amino regioisomer (CAS 1435804-45-7) places the NH₂ group adjacent to the N1-ethyl linker, introducing steric clash with the linker trajectory and altering the torsion angle between the pyrazole ring and the acetamide side chain [2]. While direct biochemical comparison data for these two specific regioisomers are not publicly available, class-level SAR evidence from the 4-aminopyrazole literature demonstrates that shifting the amino group from the 4- to the 3- or 5-position consistently abolishes or severely attenuates kinase inhibitory activity [3].

Kinase inhibitor design hinge-binding motif regiochemistry structure–activity relationship

Acetamide Side-Chain Pharmacophore Differentiation: Methoxyacetamide vs. Dimethylamino-Acetamide

The 2-methoxyacetamide side chain of CAS 1361113-01-0 provides a neutral hydrogen-bond acceptor (ether oxygen) and a hydrogen-bond donor (secondary amide NH), generating a pharmacophore that can engage the solvent-exposed region or the DFG motif of kinases. The closest catalogued analog with an identical pyrazole–ethylene backbone replaces this group with a 2-dimethylamino-acetamide moiety (CAS 1361112-70-0), which introduces a tertiary amine (pKa ~8.5–9.0) that is predominantly protonated at physiological pH, converting the side chain from a neutral H-bond donor/acceptor to a cationic group . This substitution alters the formal charge state at pH 7.4 from neutral to +1, shifts logD by approximately 1–2 log units based on calculated values (target compound cLogD₇.₄ = -1.58; dimethylamino analog cLogD₇.₄ estimated at +0.3 to +1.0), and increases molecular weight from 271.14 to 284.18 g/mol [1]. In class-level SAR, such charge-state changes have been shown to redirect kinase selectivity—e.g., in the 4-aminopyrazole JAK series, varying the amide substituent produced JAK3 IC₅₀ values ranging from 39 nM to >10 μM [2].

Pharmacophore engineering hydrogen-bond acceptor solubility selectivity modulation

Linker Architecture Differentiation: Ethylene vs. Methylene–Oxy–Ethylene Connectivity

The target compound employs an ethylene (–CH₂–CH₂–) linker between the pyrazole N1 and the acetamide nitrogen, yielding a two-carbon spacer with free rotation around both C–C and C–N bonds. A structurally related analog, 2-(4-aminopyrazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS 1156725-92-6), uses a methylene–oxy–ethylene (–CH₂–O–CH₂–CH₂–) connectivity where the acetamide carbonyl is directly attached to the pyrazole N1-methylene rather than the ethylene-bridged amine [1]. This structural difference replaces a secondary amide with a tertiary amide, eliminates one hydrogen-bond donor, increases the linker length by one oxygen atom, and introduces an ether oxygen that can participate in intramolecular or solvent hydrogen bonding [2]. The molecular weight shifts from 271.14 g/mol (dihydrochloride salt) to 198.22 g/mol (free base), reflecting both the linker alteration and the absence of the salt form [1]. The ethylene-linked architecture of the target compound preserves an NH group at the amide junction that is geometrically positioned to interact with the catalytic lysine or DFG aspartate in kinase active sites, whereas the methylene–oxy–ethylene variant lacks this donor entirely [3].

Linker engineering conformational flexibility target engagement structure–property relationship

Salt Form and Aqueous Solubility Differentiation: Dihydrochloride vs. Free Base and Monohydrochloride Analogs

The target compound is supplied as a dihydrochloride salt (2 HCl equivalents), providing two ionizable hydrochloride counterions that confer high aqueous solubility—a critical property for biochemical assay preparation at micromolar to millimolar stock concentrations. The closest regioisomeric analog, N-[2-(5-amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide, is supplied as the monohydrochloride salt (1 HCl equivalent) [1]. A structurally simpler analog, N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]acetamide (CAS 1462288-28-3), is supplied exclusively as the free base with molecular weight 168.20 g/mol and no salt counterion . While direct aqueous solubility measurements for all three compounds are not available from a single source, the dihydrochloride form is a white crystalline powder soluble in water, as catalogued by multiple vendors . The presence of two equivalents of HCl ensures consistent protonation of both the 4-amino group (pKa of aryl amine) and the pyrazole ring nitrogen under aqueous conditions, minimizing batch-to-batch variability in dissolution rate compared with free-base or monohydrochloride forms where protonation stoichiometry may be incomplete or inconsistent.

Salt selection aqueous solubility formulation biophysical assay compatibility

Kinase Selectivity Fingerprint Inference: 4-Aminopyrazole–Acetamide Motif in JAK and BRAF Contexts

The target compound incorporates the 4-aminopyrazole–acetamide pharmacophore that has been independently validated in two distinct kinase inhibitor programs. In the JAK inhibitor series, 4-aminopyrazole derivatives bearing varied acetamide substituents achieved nanomolar potency: compound 17m displayed JAK1 IC₅₀ = 0.67 μM, JAK2 IC₅₀ = 0.098 μM, and JAK3 IC₅₀ = 0.039 μM, with corresponding enzymatic inhibition rates at 10 μM of 97%, 96%, and 100% respectively [1]. In the BRAF V600E series, pyrazole–acetamide conjugates produced lead compound 5r with BRAF V600E IC₅₀ = 0.10 μM and A375 cell antiproliferative IC₅₀ = 0.96 μM [2]. While the specific target compound (CAS 1361113-01-0) has not been directly profiled in these published studies, its structural features—4-aminopyrazole core for hinge binding, ethylene linker, and methoxyacetamide for solvent-channel engagement—place it at the intersection of the JAK and BRAF pharmacophore models [3]. This dual-kinase potential is a differentiating feature: procurement for one program (e.g., JAK) simultaneously provides a scaffold that can be evaluated for BRAF activity, offering broader screening utility than single-target optimized analogs.

Kinase selectivity JAK inhibitor BRAF V600E polypharmacology probe specificity

High-Value Application Scenarios for N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride Based on Comparative Evidence


JAK Family Kinase Profiling and Selectivity Panel Screening

The 4-aminopyrazole–acetamide pharmacophore embedded in CAS 1361113-01-0 has been validated in the JAK inhibitor chemotype, where close structural analogs achieve JAK3 IC₅₀ of 39 nM with ~17-fold selectivity over JAK1 (0.67 μM) [1]. The methoxyacetamide side chain is predicted to engage the solvent-exposed region of the JAK active site, a key determinant of JAK isoform selectivity. Researchers establishing JAK1/2/3/TYK2 biochemical or cellular screening cascades can deploy this compound as a hinge-binding scaffold for systematic variation of the side-chain pharmacophore. The dihydrochloride salt form ensures consistent solubility in aqueous assay buffers, eliminating dissolution-related artifacts in dose–response experiments [2]. Compared with the dimethylamino-acetamide analog, the neutral methoxyacetamide side chain avoids charge-mediated nonspecific binding to serum proteins, making the target compound the preferred choice for cell-based assays conducted in serum-containing media [3].

BRAF V600E Inhibitor Hit Expansion and Resistance-Overcoming Probe Design

Pyrazole–acetamide conjugates have demonstrated potent BRAF V600E inhibition (lead compound 5r IC₅₀ = 0.10 μM) and A375 melanoma cell antiproliferative activity (IC₅₀ = 0.96 μM) [1]. The target compound shares the acetamide bond geometry that, in the BRAF context, participates in hydrogen bonding within the active site and contributes to mitochondrial membrane potential disruption and G1-phase cell cycle arrest in A375 cells [1]. While vemurafenib achieves higher BRAF V600E potency (IC₅₀ = 0.04 μM), its clinical resistance profile—mediated by NRAS mutations and RAF dimerization—creates a need for structurally distinct backup scaffolds [2]. CAS 1361113-01-0, with its 4-aminopyrazole hinge binder (vs. vemurafenib's azaindole–sulfonamide core), represents a chemically differentiated starting point for developing next-generation BRAF inhibitors that may retain activity against vemurafenib-resistant mutants. Procurement of this compound enables direct comparative head-to-head profiling against vemurafenib in resistant A375 sublines.

Physicochemical Property Optimization Studies: Lipophilicity and Permeability Modulation

With a calculated logD₇.₄ of -1.58, the target compound resides in a favorable polarity range for CNS-sparing kinase inhibitors, where high aqueous solubility and low passive membrane permeability are desirable for minimizing off-target central nervous system effects [1]. This property profile distinguishes it from the dimethylamino-acetamide analog, which is predicted to have a logD₇.₄ approximately 2 log units higher and carries a positive charge at physiological pH [2]. Medicinal chemistry teams engaged in systematic logD–permeability–potency optimization can use this compound as the low-logD anchor point in a property series, with the dimethylamino analog serving as the high-logD comparator. The five rotatable bonds and four hydrogen-bond acceptors further position this compound as a probe for studying the relationship between molecular flexibility, polar surface area (82.17 Ų), and kinase selectivity [1].

Regioisomeric Selectivity Studies: 4-Amino vs. 5-Amino Pyrazole Binding Mode Comparison

The existence of a commercially catalogued 5-amino regioisomer (CAS 1435804-45-7) enables a controlled head-to-head investigation of how amino-group regiochemistry on the pyrazole ring affects kinase binding [1]. The 4-amino isomer is predicted to form a canonical bidentate hinge interaction (NH₂ donor to backbone carbonyl; pyrazole N2 acceptor from backbone NH), while the 5-amino isomer would present the NH₂ group in a sterically encumbered orientation relative to the ethylene linker [2]. Co-crystallization or thermal shift assays comparing these two regioisomers against a panel of kinases (JAK1/2/3, BRAF, p38α) would provide fundamental SAR data on the energetic contribution of hinge-region hydrogen bonding in the 4-aminopyrazole series. Such studies are of direct relevance to computational chemists parameterizing docking scoring functions and to structural biologists designing selective kinase probes [3].

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